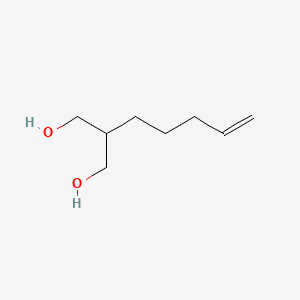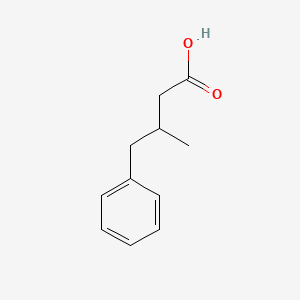
11-Methylnonacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Methylnonacosane: is a long-chain hydrocarbon with the molecular formula C30H62 . It is a branched alkane, specifically a methyl-branched nonacosane, where a methyl group is attached to the eleventh carbon atom of the nonacosane chain. This compound is often found in the cuticular hydrocarbons of insects and plays a role in chemical communication among various species .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylnonacosane typically involves the coupling of smaller hydrocarbon fragments. One common method is the Wurtz reaction , where alkyl halides are reacted with sodium metal to form the desired hydrocarbon. For example, 1-bromodecane can be coupled with 1-bromononacosane in the presence of sodium to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or Fischer-Tropsch synthesis . These methods allow for the large-scale production of long-chain hydrocarbons, including branched alkanes like this compound .
化学反応の分析
Types of Reactions:
Oxidation: 11-Methylnonacosane can undergo oxidation reactions, typically forming alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Although already a saturated hydrocarbon, any unsaturated precursors can be reduced to form this compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogenation with chlorine (Cl2) or bromine (Br2) followed by nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 11-methylnonacosanol, 11-methylnonacosanone, or 11-methylnonacosanoic acid.
Reduction: Formation of this compound from unsaturated precursors.
Substitution: Formation of halogenated derivatives and subsequent substituted products.
科学的研究の応用
Chemistry: 11-Methylnonacosane is used as a model compound in studies of hydrocarbon behavior and properties. It is also used in the synthesis of other complex organic molecules.
Biology: In biological research, this compound is studied for its role in insect communication. It is a component of the cuticular hydrocarbons that insects use for recognition and signaling .
Medicine: While not directly used in medicine, understanding the chemical communication in insects can lead to the development of pest control methods that are more environmentally friendly.
Industry: In the industrial sector, this compound can be used as a reference standard in analytical chemistry, particularly in gas chromatography .
作用機序
Mechanism of Action: 11-Methylnonacosane exerts its effects primarily through its role as a semiochemical in insects. It interacts with specific receptors on the antennae of insects, triggering behavioral responses such as aggregation, mating, or alarm. The molecular targets are typically olfactory receptors that are highly sensitive to specific hydrocarbon structures .
類似化合物との比較
- 9-Methylnonacosane
- 13-Methylnonacosane
- 11-Methylheptacosane
- 11-Methylhentriacontane
Comparison: 11-Methylnonacosane is unique due to the position of the methyl group on the eleventh carbon atom. This specific branching can influence its physical properties, such as melting point and volatility, as well as its biological activity. Compared to other methyl-branched alkanes, this compound may have different interaction patterns with insect receptors, making it a distinct component in chemical communication .
特性
IUPAC Name |
11-methylnonacosane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62/c1-4-6-8-10-12-14-15-16-17-18-19-20-21-23-25-27-29-30(3)28-26-24-22-13-11-9-7-5-2/h30H,4-29H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIBKZOPCSLBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334970 |
Source


|
| Record name | 11-Methylnonacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7371-99-5 |
Source


|
| Record name | 11-Methylnonacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one](/img/structure/B3056642.png)
![3-[(4-Chlorobenzyl)amino]propan-1-ol](/img/structure/B3056643.png)









